6-Amino-2-naphthoic acid
Overview
Description
6-Amino-2-naphthoic acid is a chemical compound with the molecular formula C11H9NO2 . It has an average mass of 187.195 Da and a monoisotopic mass of 187.063324 Da . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.4±0.1 g/cm3, a boiling point of 416.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It’s recommended to refer to peer-reviewed papers and technical documents for a comprehensive understanding .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 416.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 55.3±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 138.4±3.0 cm3 .
Mechanism of Action
Target of Action
It is a molecule that belongs to the class of naphthoic acids and has been observed in biological samples, indicating significant interactions with biomolecules .
Mode of Action
Given its structural similarity to other naphthoic acids, it may interact with its targets through similar mechanisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-2-naphthoic acid. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . It is also advised to avoid dust formation and ensure adequate ventilation during handling .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-aminonaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTPZUIIYNYZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370055 | |
Record name | 6-Amino-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116668-47-4 | |
Record name | 6-Amino-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 6-amino-2-naphthoic acid monohydrate?
A1: The crystal structure of this compound monohydrate is primarily defined by the interaction between this compound molecules and water molecules. The acid molecules form dimers through O—H⋯O hydrogen bonds []. These dimers then interact with chains of water molecules, also connected via hydrogen bonds, to create a three-dimensional framework [].
Q2: Can you describe a method for synthesizing this compound?
A2: Two methods are described in the provided research:
- Method 1: Via 6-Bromo-2-naphthylamine: This method is considered convenient and yields a satisfactory amount of the desired compound [].
- Method 2: Via 6-Nitro-2-naphthylamine: While this method is easier to carry out, it suffers from a low yield of 6-nitro-2-naphthylamine during the nitration of 2-naphthylamine [].
Q3: Is there a more efficient and cost-effective method for producing 6-bromo-2-naphthoic acid?
A3: Yes, a method utilizing this compound as an intermediary has been proposed []. This method involves:
- Reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to produce this compound [].
- Diazotizing the synthesized this compound [].
- Reacting the diazotized compound with copper bromide in an acidic environment to yield 6-bromo-2-naphthoic acid [].
Q4: Is there any information available about the potential applications of this compound?
A4: While the provided research focuses on the structure and synthesis of this compound and related compounds, one article mentions that 6-bromo-2-naphthoic acid, which can be synthesized from this compound, has potential applications as a raw material in the pharmaceutical and agricultural industries []. Further research is needed to explore the specific applications and properties of this compound itself.
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